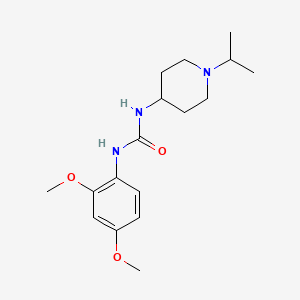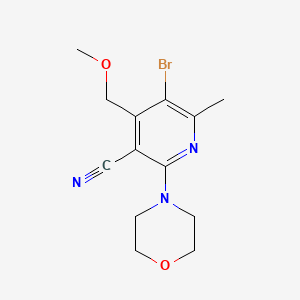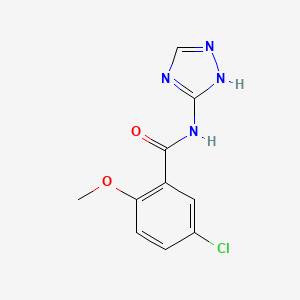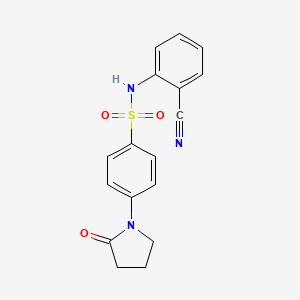![molecular formula C9H11N3O7S B5816843 2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol, commonly known as NPPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NPPD is a yellow crystalline powder that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
NPPD has been shown to act as a radical scavenger, which means it can prevent the formation of free radicals and protect cells from oxidative damage. NPPD reacts with free radicals, forming stable products and preventing further damage to cells. Additionally, NPPD has been shown to inhibit the activity of enzymes that produce free radicals, further reducing oxidative damage.
Biochemical and Physiological Effects:
NPPD has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reducing the risk of diseases such as cancer and Alzheimer's disease. Additionally, NPPD has been shown to have anti-inflammatory properties, reducing inflammation in the body. NPPD has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using NPPD in lab experiments include its high yield and purity, its stability, and its versatility in various applications. However, NPPD has some limitations, including its potential toxicity and its limited solubility in some solvents.
Future Directions
For the use of NPPD include the development of new antibiotics, drugs for the treatment of diseases, and materials.
Synthesis Methods
NPPD can be synthesized using various methods, including the reaction of 2-nitropropane-1,3-diol with phenylsulfonyl chloride and sodium nitrite in the presence of hydrochloric acid. Another method involves the reaction of 2-nitropropane-1,3-diol with sodium nitrite and phenylsulfinic acid in the presence of hydrochloric acid. The yield of NPPD using these methods is high, and the purity of the product can be improved using recrystallization.
Scientific Research Applications
NPPD has been used in scientific research for various applications. It has been used as a reagent in the synthesis of other compounds, including azo dyes and sulfonamides. NPPD has also been used as a radical scavenger in polymerization reactions. Additionally, NPPD has been used as a corrosion inhibitor for metals, including copper and steel.
properties
IUPAC Name |
(Z)-benzenesulfonylimino-(1,3-dihydroxy-2-nitropropan-2-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O7S/c13-6-9(7-14,12(16)17)11(15)10-20(18,19)8-4-2-1-3-5-8/h1-5,13-14H,6-7H2/b11-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGCMPMFUGIUNQ-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[N+](C(CO)(CO)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=[N+](/C(CO)(CO)[N+](=O)[O-])\[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)



![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)





![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)

![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)